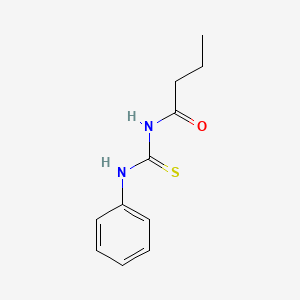

N-(phenylcarbamothioyl)butanamide

Description

Properties

CAS No. |

21258-35-5 |

|---|---|

Molecular Formula |

C11H14N2OS |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

N-(phenylcarbamothioyl)butanamide |

InChI |

InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |

InChI Key |

FBNNFJLJINLWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in N-(phenylcarbamothioyl)butanamide undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (butanoic acid) and amine (phenylcarbamothioylamine). This reaction is pH-dependent and may involve intermediate steps, such as tautomerization or protonation.

-

Mechanism :

-

Acidic conditions : Protonation of the amide oxygen enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

-

Basic conditions : Deprotonation of the amide nitrogen promotes nucleophilic attack by hydroxide ions.

-

Chlorination Reactions

Amides react with chlorine (HOCl/ClO⁻) to form N-chloramides. For this compound, chlorination likely occurs at the amide nitrogen, yielding N-chloroamides. Experimental data for similar amides show:

| Amide Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acetamide | 1.8 | 88 |

| N-methylacetamide | 0.9 | 78 |

| Benzamide | 5.8 × 10⁻³ | 62 |

The thiourea group may also participate in redox reactions, though specific data for this compound is limited.

Reactions with Phenolic Compounds

N-chloramides, formed during chlorination, react with phenols via electrophilic aromatic substitution (e.g., phenol, resorcinol) or electron transfer (e.g., hydroquinone), producing chlorinated phenols or quinones . For example:

-

Phenol + N-chloroamide : Electrophilic chlorination at the para position.

-

Hydroquinone + N-chloroamide : Electron transfer generates quinone derivatives.

Metal Complexation

The thiocarbonyl group in this compound can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. This reactivity is common in thiourea derivatives and may influence biological activity.

Other Relevant Reactions

-

Oxidation-Reduction : The thiourea group may undergo redox cycling, particularly under acidic conditions.

-

Nucleophilic Substitution : The trichloroethyl group (if present) could react with nucleophiles like thiols or amines.

Scientific Research Applications

Overview

N-(phenylcarbamothioyl)butanamide and its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have highlighted their potential as anticancer agents, particularly against breast cancer.

Case Study: Cytotoxic Activity Against MCF-7 Cells

A significant study synthesized several derivatives of N-(phenylcarbamothioyl)benzamide, including N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide. These compounds were tested for their cytotoxicity against MCF-7 breast cancer cells using the MTT assay.

- Findings :

- The IC50 values for N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were reported as 0.27 mM and 0.31 mM, respectively.

- These values indicate significantly higher cytotoxic activity compared to the reference drug hydroxyurea (IC50 = 9.76 mM), demonstrating the potential of these compounds as effective anticancer agents .

| Compound Name | IC50 (mM) | Reference Drug (Hydroxyurea) | IC50 (mM) |

|---|---|---|---|

| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | Hydroxyurea | 9.76 |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | 0.31 |

Overview

This compound derivatives have shown promising anti-inflammatory activities in preclinical studies.

Case Study: Anti-inflammatory Activity

Research demonstrated that several derivatives of N-(phenylcarbamothioyl)benzamide exhibited significant anti-inflammatory effects when tested in acute carrageenan-induced paw edema models in mice.

- Results :

| Compound Name | Inhibition Percentage (%) | Reference Drug (Indomethacin) | Inhibition Percentage (%) |

|---|---|---|---|

| N-(substituted-phenylcarbamothioyl)benzamides | 26.81 - 61.45 | Indomethacin | 22.43 |

Overview

The antibacterial potential of this compound derivatives has also been explored, showcasing their effectiveness against various bacterial strains.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of several new derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)butanamide

This analog replaces the thiourea group with an ethoxy (-OCH₂CH₃) substituent. The electron-donating ethoxy group enhances solubility in polar solvents compared to the hydrophobic thiourea moiety in the target compound. Its lower molecular weight (207.27 vs. 225.30 g/mol) and simpler structure may improve bioavailability but reduce hydrogen-bonding capacity, limiting interactions with biological targets.

3-Oxo-N-(phenylmethyl)butanamide

The presence of a 3-oxo group introduces keto-enol tautomerism, which can stabilize intermediates in organic reactions or metabolic pathways. However, the absence of sulfur diminishes metal-chelating or redox activity.

4-Methoxybutyrylfentanyl

This opioid derivative features a complex piperidinyl-phenylethyl substituent, enabling µ-opioid receptor binding. Despite sharing a butanamide backbone, its pharmacological profile diverges entirely from this compound, underscoring how substituents dictate biological activity.

2-Cyano-N-[(methylamino)carbonyl]acetamide

With a shorter acetamide chain and cyano group, this compound exhibits distinct reactivity, such as nucleophilic attack at the cyano carbon. Its toxicity remains unstudied, paralleling the data gap for the target compound.

Research Findings and Implications

- Toxicity Gaps: Both this compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicological profiles, necessitating further studies for safe application.

- Functional Group Impact : The thiourea group in the target compound may confer metal-binding or enzyme-inhibitory activity absent in ethoxy- or benzyl-substituted analogs.

- Pharmacological Potential: While 4-Methoxybutyrylfentanyl demonstrates opioid activity, the target compound’s thiourea group suggests non-opioid mechanisms, such as kinase inhibition.

Biological Activity

N-(phenylcarbamothioyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to ensure a well-rounded understanding of its properties.

Synthesis of this compound

This compound can be synthesized through the reaction of butyric acid derivatives with phenyl thiourea. The general synthetic pathway involves:

- Formation of Thiourea : Reacting phenyl isothiocyanate with butyric acid derivatives.

- Purification : The product is purified using recrystallization techniques.

This method has been optimized to yield high purity and good yields of the target compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. A study demonstrated that derivatives of N-(phenylcarbamothioyl) were synthesized and tested for cytotoxicity using the MTT assay, yielding the following results:

| Compound | IC50 (µM) | Selectivity Index (Vero/MCF-7) |

|---|---|---|

| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | 108.06 |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | 0.31 | 25.28 |

The results indicate that the brominated derivative exhibits superior cytotoxic activity compared to its fluorinated counterpart, attributed to enhanced lipophilicity and better receptor binding interactions .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound derivatives have shown promising anti-inflammatory activity. A series of benzamide derivatives were evaluated for their ability to inhibit prostaglandin E2 (PGE2) synthesis in an acute carrageenan-induced paw edema model in mice:

| Compound | PGE2 Level (pg/mL) | Inhibition (%) |

|---|---|---|

| Indomethacin | 96.13 | - |

| N-(phenylcarbamothioyl)-1a | 68.32 | 29.0 |

| N-(phenylcarbamothioyl)-1h | 54.15 | 43.7 |

The compounds exhibited significant inhibition of PGE2 synthesis, suggesting their potential as anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. The mechanism involves:

- Inhibition of Claudin-1 : Research indicates that certain derivatives act as inhibitors of Claudin-1, which plays a critical role in cancer cell metastasis and invasion .

- Modulation of Pro-inflammatory Cytokines : The compounds also modulate the levels of pro-inflammatory cytokines, leading to reduced inflammation and pain .

Case Study 1: Anticancer Efficacy in Animal Models

A study involving animal models for colorectal cancer demonstrated that selected compounds from the N-(phenylcarbamothioyl) series showed significant tumor reduction compared to control groups. The compound with the best pharmacokinetic profile was identified as having promising potential for further development .

Case Study 2: Safety Profile Assessment

In evaluating the safety profile, compounds were subjected to toxicity assays against non-cancerous Vero cells. The selectivity index indicates a favorable safety margin for certain derivatives, making them suitable candidates for further clinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.